![molecular formula C20H23N3O3S B3007960 N-(3-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1260927-16-9](/img/no-structure.png)

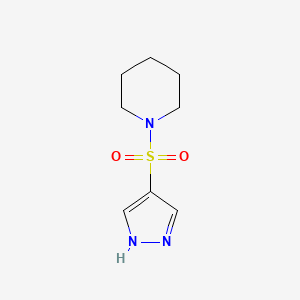

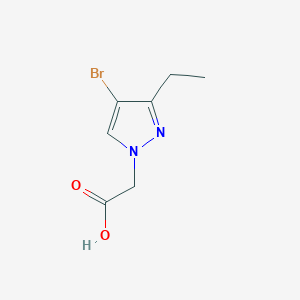

N-(3-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(3-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic molecule that may be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, similar compounds with acetamide groups and aromatic systems have been synthesized and evaluated for their biological activities, such as opioid kappa agonists , peripheral benzodiazepine receptor ligands , and antiallergic agents .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the formation of an amide bond between an acyl chloride or an activated ester and an amine. For instance, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides involved the use of racemic or chiral amino acids to introduce various alkyl and aryl substituents . Similarly, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides required the variability of substituents at specific positions, which was investigated to understand the impact on binding affinity . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques such as HNMR and LC-MS . The crystal structure of one such compound was solved using direct methods and refined by full matrix least-squares procedures . These techniques could be employed to analyze the molecular structure of N-(3-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide, providing insights into its three-dimensional conformation and potential intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by the substituents on the aromatic rings and the presence of additional functional groups. For example, the introduction of different substituents on the acetamide moiety of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides affected their binding to the Peripheral Benzodiazepine Receptor . The compound may also undergo various chemical reactions based on the functional groups present in its structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, can be crucial for their pharmacological application. The crystal structure analysis provides information on the solid-state properties, including intermolecular hydrogen bonding . The lipophilicity and electronic properties, which can be inferred from the molecular structure, are also important for the interaction with biological targets .

科学的研究の応用

Synthesis and Structure Analysis

Compounds with structural similarities have been synthesized for various purposes, including the exploration of their anticancer properties. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized and its structure was analyzed through molecular docking to target the VEGFr receptor, indicating potential in cancer treatment research (Sharma et al., 2018). The study detailed the synthesis process, crystallography, and in silico modeling, providing a foundation for understanding how similar compounds could be designed and synthesized for specific biological targets.

Anticancer Activity

Derivatives of thieno[2,3-d]pyrimidines, such as 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines, have been studied for their potential as dual thymidylate synthase and dihydrofolate reductase inhibitors, showcasing significant antitumor activity. These compounds were synthesized, and their structure-activity relationships were investigated, revealing their potency against human tumor cells in culture (Gangjee et al., 2009). Such studies are crucial for the development of new anticancer agents, providing insights into the chemical modifications that can enhance biological activity.

Antimicrobial and Antitumor Potential

Research on pyrimidine derivatives fused with thiophene rings, starting from materials like 2-chloro-6-ethoxy-4-acetylpyridine, has shown that these compounds possess significant antimicrobial activities. Their synthesis and biological evaluation highlight their potential as therapeutic agents against various bacterial and fungal infections (Hossan et al., 2012). Additionally, some derivatives exhibited antitumor activities, suggesting their versatility in drug development for multiple diseases.

Antioxidant Properties

Coordination complexes constructed from pyrazole-acetamide derivatives have demonstrated notable antioxidant activity. These complexes were synthesized using pyrazole-acetamide ligands, and their structures were determined through X-ray crystallography. Their antioxidant activity was assessed through various in vitro assays, indicating their potential therapeutic applications in diseases caused by oxidative stress (Chkirate et al., 2019).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 3-ethylbenzoyl chloride with 3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-ylamine, followed by acetylation of the resulting intermediate with acetic anhydride.", "Starting Materials": [ "3-ethylbenzoic acid", "thionyl chloride", "3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-ylamine", "triethylamine", "acetic anhydride", "diethyl ether", "sodium bicarbonate", "water" ], "Reaction": [ "Conversion of 3-ethylbenzoic acid to 3-ethylbenzoyl chloride using thionyl chloride and triethylamine as a catalyst", "Condensation of 3-ethylbenzoyl chloride with 3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-ylamine in diethyl ether", "Workup of the reaction mixture with sodium bicarbonate and water", "Acetylation of the resulting intermediate with acetic anhydride in the presence of triethylamine", "Purification of the final product by recrystallization" ] } | |

CAS番号 |

1260927-16-9 |

製品名 |

N-(3-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide |

分子式 |

C20H23N3O3S |

分子量 |

385.48 |

IUPAC名 |

N-(3-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |

InChI |

InChI=1S/C20H23N3O3S/c1-4-14-6-5-7-15(10-14)21-17(24)12-22-16-8-9-27-18(16)19(25)23(20(22)26)11-13(2)3/h5-10,13H,4,11-12H2,1-3H3,(H,21,24) |

InChIキー |

PKLHQJHMPDUXHI-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC(C)C)SC=C3 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-ethyl 2-(([1,1'-biphenyl]-4-carbonyl)imino)-1-isopropyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3007878.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide](/img/structure/B3007879.png)

![3-Ethyl-8-(2-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3007881.png)

![(E)-N-{7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B3007882.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B3007883.png)

![4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;dihydrochloride](/img/structure/B3007887.png)

![N-[(2-chlorophenyl)(cyano)methyl]-4-(pyridin-3-yloxy)butanamide](/img/structure/B3007893.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide](/img/structure/B3007900.png)